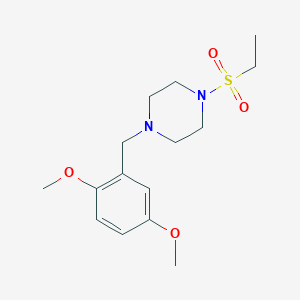![molecular formula C20H22N2S B10881730 2-{[(1E)-1-phenylpentylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B10881730.png)
2-{[(1E)-1-phenylpentylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1-Phenylpentylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophen-3-yl cyanide is a complex organic compound with a unique structure that combines a benzothiophene core with a cyanide group and a phenylpentylidene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Phenylpentylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophen-3-yl cyanide typically involves multiple steps. One common method includes the condensation of 1-phenylpentan-1-one with 2-aminobenzothiophene in the presence of a suitable catalyst to form the imine intermediate. This intermediate is then reacted with a cyanide source, such as sodium cyanide or potassium cyanide, under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2-[(1-Phenylpentylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophen-3-yl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The cyanide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can react with the cyanide group under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-[(1-Phenylpentylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophen-3-yl cyanide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[(1-Phenylpentylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophen-3-yl cyanide involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites in biological molecules, while the cyanide group can inhibit certain enzymes by binding to their active sites. These interactions can disrupt cellular processes and lead to various biological effects.
類似化合物との比較
Similar Compounds
- 2-[(1-Phenylbutylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophen-3-yl cyanide
- 2-[(1-Phenylhexylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophen-3-yl cyanide
Uniqueness
2-[(1-Phenylpentylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophen-3-yl cyanide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research applications.
特性
分子式 |
C20H22N2S |
|---|---|
分子量 |
322.5 g/mol |
IUPAC名 |
2-[(E)-1-phenylpentylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C20H22N2S/c1-2-3-12-18(15-9-5-4-6-10-15)22-20-17(14-21)16-11-7-8-13-19(16)23-20/h4-6,9-10H,2-3,7-8,11-13H2,1H3/b22-18+ |
InChIキー |
IIAFLOKRFLFMTN-RELWKKBWSA-N |
異性体SMILES |
CCCC/C(=N\C1=C(C2=C(S1)CCCC2)C#N)/C3=CC=CC=C3 |
正規SMILES |
CCCCC(=NC1=C(C2=C(S1)CCCC2)C#N)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(benzyloxy)phenyl]-2-oxoethyl N-[(4-bromophenyl)carbonyl]glycylglycinate](/img/structure/B10881652.png)
![2-(4-Chlorophenoxy)-1-{4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}ethanone](/img/structure/B10881658.png)
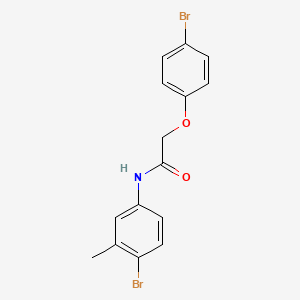
![N-[(4-bromophenyl)methyl]-2-(3-methylphenoxy)acetamide](/img/structure/B10881664.png)
![5-methyl-3-(prop-2-yn-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10881672.png)
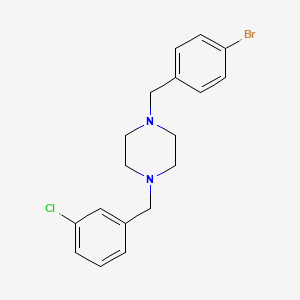
![2-(2-Chlorophenyl)-7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10881683.png)
-yl)methanone](/img/structure/B10881685.png)
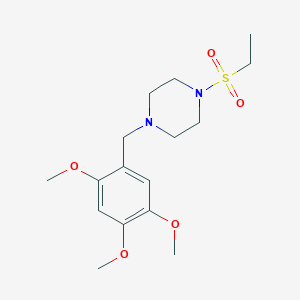
![3-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B10881698.png)
![(4Z)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10881706.png)
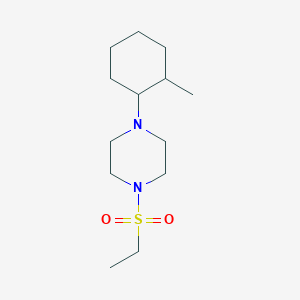
![N~1~-{1-[(2-Benzoylhydrazino)carbonyl]-2-methylpropyl}-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B10881726.png)
